molecular formula C20H15Cl2N3O2 B304786 N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide

N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide

Cat. No. B304786
M. Wt: 400.3 g/mol
InChI Key: PBHJVIJBWUJRCT-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide, also known as DBIH, is a chemical compound that has been found to have potential therapeutic applications in various diseases. It is a hydrazide derivative that has been synthesized and studied extensively in recent years.

Mechanism of Action

The mechanism of action of N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide is not fully understood. However, studies have suggested that N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide exerts its therapeutic effects by modulating various cellular pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has also been found to inhibit various enzymes such as topoisomerase II, tyrosine kinase, and acetylcholinesterase.
Biochemical and Physiological Effects:
N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to have various biochemical and physiological effects. In cancer cells, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to induce apoptosis and cell cycle arrest by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. In tuberculosis, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to inhibit mycobacterial cell wall synthesis by inhibiting the activity of mycolic acid synthase. In Alzheimer's disease, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to reduce oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize. It has been extensively studied in various disease models and has shown promising results. However, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential fully.

Future Directions

There are several future directions for research on N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide. One area of research could be to investigate its potential as a therapeutic agent in other diseases such as Parkinson's disease and multiple sclerosis. Another area of research could be to develop more potent derivatives of N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide that could exhibit improved therapeutic efficacy. Additionally, more research is needed to fully understand the mechanism of action of N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide and its potential side effects.
Conclusion:
In conclusion, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide is a promising chemical compound that has potential therapeutic applications in various diseases. Its simple synthesis method and extensive scientific research make it an attractive compound for further investigation. However, more research is needed to fully understand its mechanism of action and its potential therapeutic benefits.

Synthesis Methods

N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of isonicotinic acid hydrazide with 2,6-dichlorobenzaldehyde in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to have potential therapeutic applications in various diseases such as cancer, tuberculosis, and Alzheimer's disease. N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In tuberculosis, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to exhibit potent antimycobacterial activity by inhibiting mycobacterial cell wall synthesis. N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has also been found to have neuroprotective effects in Alzheimer's disease by reducing oxidative stress and inflammation.

properties

Product Name

N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide

Molecular Formula

C20H15Cl2N3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-[(E)-[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C20H15Cl2N3O2/c21-18-2-1-3-19(22)17(18)13-27-16-6-4-14(5-7-16)12-24-25-20(26)15-8-10-23-11-9-15/h1-12H,13H2,(H,25,26)/b24-12+

InChI Key

PBHJVIJBWUJRCT-WYMPLXKRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)Cl

SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)Cl

Origin of Product

United States

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